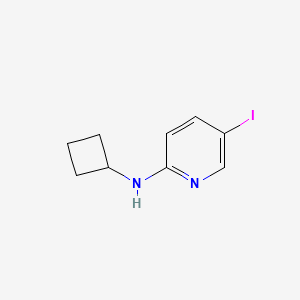

N-Cyclobutyl-5-iodopyridin-2-amine

Description

N-Cyclobutyl-5-iodopyridin-2-amine (CAS: 2431965-16-9) is a pyridine derivative with a molecular formula of C₉H₁₁IN₂ and a molecular weight of 274.11 g/mol . The compound features a pyridine ring substituted with an iodine atom at the 5-position and a cyclobutylamine group at the 2-position. The iodine substituent is notable for its role as a leaving group in cross-coupling reactions, while the cyclobutyl group introduces steric strain due to its four-membered ring structure. This combination of electronic and steric properties makes the compound valuable in pharmaceutical and materials chemistry for synthesizing complex molecules .

Properties

IUPAC Name |

N-cyclobutyl-5-iodopyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IN2/c10-7-4-5-9(11-6-7)12-8-2-1-3-8/h4-6,8H,1-3H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARHYMGCKLVZUKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC2=NC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IN2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.10 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclobutyl-5-iodopyridin-2-amine can be achieved through several methodsThe iodination can be performed using iodine and hydrogen peroxide in an aqueous medium . The cyclobutyl group can be introduced through a nucleophilic substitution reaction using cyclobutylamine under appropriate conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: N-Cyclobutyl-5-iodopyridin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions:

Iodination: Iodine and hydrogen peroxide in an aqueous medium.

Nucleophilic Substitution: Cyclobutylamine under appropriate conditions.

Coupling Reactions: Palladium catalysts and organoboron reagents for Suzuki-Miyaura coupling.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds with various substituents.

Scientific Research Applications

Chemistry: N-Cyclobutyl-5-iodopyridin-2-amine is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules through coupling reactions .

Biology and Medicine: Its unique structure allows for the exploration of its biological activity and potential therapeutic effects .

Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals .

Mechanism of Action

The mechanism of action of N-Cyclobutyl-5-iodopyridin-2-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between N-Cyclobutyl-5-iodopyridin-2-amine and related pyridine/pyrimidine derivatives:

| Compound Name | Heterocycle | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|---|

| This compound | Pyridine | 5-Iodo, 2-cyclobutylamine | C₉H₁₁IN₂ | 274.11 | Iodo group (leaving group), strained cyclobutyl ring |

| N,N-Diethyl-5-nitropyridin-2-amine | Pyridine | 5-Nitro, 2-diethylamine | C₉H₁₃N₃O₂ | 195.22 | Electron-withdrawing nitro group, bulky diethyl substituents |

| Isopropyl-(5-nitro-pyridin-2-yl)-amine | Pyridine | 5-Nitro, 2-isopropylamine | C₈H₁₁N₃O₂ | 181.19 | Nitro group (electron-deficient ring), isopropyl steric hindrance |

| 5-(2-Methylpropoxy)pyridin-2-amine | Pyridine | 5-Isobutoxy, 2-amine | C₉H₁₄N₂O | 166.22 | Ether linkage (electron-donating), increased polarity |

| 5-Chloro-N-cyclopentylpyrimidin-2-amine | Pyrimidine | 5-Chloro, 2-cyclopentylamine | C₉H₁₂ClN₃ | 197.67 | Pyrimidine core (two nitrogens), chloro substituent, larger cyclopentyl ring |

Substituent Effects

Electron-Withdrawing vs. Electron-Donating Groups :

- The iodo group in the target compound is weakly electron-withdrawing but primarily serves as a leaving group in cross-coupling reactions .

- Nitro groups (e.g., in N,N-Diethyl-5-nitropyridin-2-amine) are strongly electron-withdrawing, activating the ring for nucleophilic substitution but deactivating it toward electrophilic attack .

- Isobutoxy groups (e.g., 5-(2-Methylpropoxy)pyridin-2-amine) are electron-donating, increasing ring electron density and solubility in polar solvents .

- Diethyl and isopropyl substituents (e.g., N,N-Diethyl-5-nitropyridin-2-amine) create steric hindrance, reducing accessibility to the amine group for further functionalization . Cyclopentyl (in 5-chloro-N-cyclopentylpyrimidin-2-amine) offers less strain than cyclobutyl but more bulk than smaller alkyl groups .

Heterocycle Variations

- Pyridine vs. Pyrimidine: Pyridine derivatives (e.g., target compound) have one nitrogen atom in the ring, while pyrimidine derivatives (e.g., 5-chloro-N-cyclopentylpyrimidin-2-amine) contain two nitrogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.